![molecular formula C22H33N3O2 B6055649 1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)
1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as CP-122,721 and is a selective antagonist of the dopamine D3 receptor.
Scientific Research Applications
CP-122,721 has been extensively studied for its potential applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in reward processing and motivation. CP-122,721 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising target for the development of new addiction treatments.
Mechanism of Action
CP-122,721 acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily found in the mesolimbic pathway, which is involved in reward processing and motivation. By blocking the dopamine D3 receptor, CP-122,721 reduces the reinforcing effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects
CP-122,721 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising target for the development of new addiction treatments. CP-122,721 has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a potential treatment for this disorder.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-122,721 is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in addiction and other psychiatric disorders. However, one limitation of CP-122,721 is that it has a relatively short half-life, which may limit its usefulness in some experiments.
Future Directions
There are several future directions for research on CP-122,721. One area of research is the development of new addiction treatments based on CP-122,721. Another area of research is the development of new antipsychotic treatments based on CP-122,721. Additionally, further research is needed to fully understand the role of the dopamine D3 receptor in addiction and other psychiatric disorders.
Synthesis Methods
The synthesis of CP-122,721 involves several steps. The first step is the synthesis of 1-cycloheptyl-6-oxo-piperidine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(2-pyridinyl)butylamine to give the desired product, CP-122,721.
properties
IUPAC Name |
1-cycloheptyl-6-oxo-N-(4-pyridin-2-ylbutyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c26-21-14-13-18(17-25(21)20-11-3-1-2-4-12-20)22(27)24-16-8-6-10-19-9-5-7-15-23-19/h5,7,9,15,18,20H,1-4,6,8,10-14,16-17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXRBNOCVVKLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCCCCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.